molecular formula C20H19F2N3O4S B3397904 2,5-difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021226-22-1

2,5-difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B3397904
CAS No.: 1021226-22-1
M. Wt: 435.4 g/mol
InChI Key: RHQCVMHFHILYBT-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at position 3 of the pyridazinone core and a 2,5-difluorobenzenesulfonamide group linked via a propyl chain. The compound’s molecular formula is C₂₀H₁₉F₂N₃O₄S, with a molecular weight of ~435.07 g/mol. Pyridazinones are heterocyclic systems known for diverse biological activities, including enzyme inhibition and receptor modulation. The fluorine atoms on the benzenesulfonamide moiety may enhance metabolic stability and binding affinity, while the propyl linker increases conformational flexibility .

Properties

IUPAC Name

2,5-difluoro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4S/c1-29-16-6-3-14(4-7-16)18-9-10-20(26)25(24-18)12-2-11-23-30(27,28)19-13-15(21)5-8-17(19)22/h3-10,13,23H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQCVMHFHILYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This compound belongs to a class of pyridazine derivatives, which have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H19F2N3O4SC_{20}H_{19}F_2N_3O_4S, with a molecular weight of 435.4 g/mol. The presence of difluoro groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development .

The primary mechanism of action for this compound involves the inhibition of PDE4, an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases cAMP levels, which plays a crucial role in various cellular signaling pathways. This mechanism is particularly relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown promising results against glioblastoma and multiple myeloma cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinities and inhibitory effects on target enzymes or receptors. These studies help in understanding the pharmacodynamics and pharmacokinetics of the compound within biological systems .

Case Studies

Study on Cardiovascular Effects : A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly reduce perfusion pressure compared to control conditions, suggesting potential cardiovascular implications .

Docking Studies : Theoretical docking studies have shown that some sulfonamide derivatives interact with calcium channels, which may lead to decreased vascular resistance and altered perfusion pressure. This interaction underscores the importance of structural features in determining biological activity .

Data Tables

Property Value
Molecular FormulaC20H19F2N3O4S
Molecular Weight435.4 g/mol
Primary MechanismPDE4 Inhibition
Potential ApplicationsAnti-inflammatory, Anticancer
Biological Activity Effect
Antiproliferative ActivitySignificant against cancer cells
Cardiovascular EffectsReduced perfusion pressure
Calcium Channel InteractionPotential inhibition

Scientific Research Applications

The compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a ligand for cellular receptors, altering signal transduction pathways that regulate numerous physiological responses.
  • Gene Expression Modulation : It can influence the expression of genes associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

Antidiabetic Potential

Recent studies have explored similar sulfonamide derivatives for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in managing Type 2 diabetes and Alzheimer's disease respectively .

Case Study 1: Anticancer Mechanism

A study published in the Tropical Journal of Pharmaceutical Research detailed the synthesis and evaluation of related compounds demonstrating notable anticancer activity. The study highlighted the role of the sulfonamide moiety in enhancing the compound's efficacy against specific cancer cell lines .

Case Study 2: Enzyme Inhibition

Another research effort focused on sulfonamide derivatives as potential inhibitors of α-glucosidase. The findings suggested that modifications to the sulfonamide structure could yield compounds with improved inhibitory activity, indicating a pathway for developing new antidiabetic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle and Substituent Analysis

Table 1: Structural Comparison of Pyridazinone and Pyridine Derivatives
Compound Name Core Structure Substituent on Heterocycle Linked Functional Group Molecular Formula Molecular Weight (g/mol)
Target Compound Pyridazinone 3-(4-Methoxyphenyl) 2,5-Difluorobenzenesulfonamide C₂₀H₁₉F₂N₃O₄S 435.07
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone 3-Benzyloxy Benzenesulfonamide C₁₇H₁₅N₃O₄S 357.38
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine 2-Methoxy, 6-(dihydrobenzodioxin) Dimethylaminomethylphenylamine C₂₃H₂₅N₃O₃ 391.46

Key Observations:

  • Pyridazinone vs. Pyridine Cores: The target compound and 5a share a pyridazinone core (two adjacent nitrogen atoms), which confers distinct electronic properties compared to the single-nitrogen pyridine core in the compound.
  • Substituent Effects: The 4-methoxyphenyl group on the target compound is less lipophilic than the benzyloxy group in 5a but may improve metabolic stability due to reduced susceptibility to oxidative cleavage. The 2,5-difluorobenzenesulfonamide group in the target compound introduces electronegative fluorine atoms, which can enhance binding affinity through halogen bonding or electrostatic interactions compared to non-fluorinated analogs like 5a.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~435 g/mol) compared to 5a (357 g/mol) may reduce aqueous solubility, but the polar sulfonamide group and fluorine atoms could mitigate this effect.
  • Lipophilicity (LogP): The benzyloxy group in 5a increases logP (predicted ~2.5), while the 4-methoxyphenyl substituent in the target compound balances lipophilicity (predicted logP ~2.0). The dimethylaminomethylphenyl group in the compound introduces basicity, altering its solubility profile (predicted logP ~3.1) .

Q & A

Q. What are the key synthetic steps and intermediates for synthesizing this compound?

The synthesis involves three critical stages:

  • Core formation : Cyclization to generate the pyridazinone ring from precursors like substituted hydrazines and diketones under reflux conditions .
  • Sulfonamide coupling : Reacting the pyridazinone intermediate with 2,5-difluorobenzenesulfonyl chloride in a nucleophilic substitution reaction, typically using a base like triethylamine .
  • Propyl linker introduction : Alkylation or Mitsunobu reaction to attach the propyl chain, ensuring regioselectivity via temperature control (0–5°C) . Key intermediates : 3-(4-methoxyphenyl)-6-oxopyridazine, 2,5-difluorobenzenesulfonyl chloride.

Q. Which analytical methods are essential for characterizing this compound?

  • Structural verification : ¹H/¹³C NMR to confirm regiochemistry of the pyridazinone ring and sulfonamide linkage .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass confirmation : High-resolution mass spectrometry (HRMS) to validate molecular weight (±2 ppm accuracy) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide coupling?

Yield optimization requires:

  • Solvent selection : Dichloromethane or THF improves solubility of aromatic sulfonyl chlorides .
  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-sulfonation) .
  • Catalyst use : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by 15–20% . Example data :
SolventTemperature (°C)CatalystYield (%)
THF0None62
DCM0DMAP82
DMF25None45

Q. How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cellular assays)?

  • Mechanistic context : Link discrepancies to assay conditions (e.g., pH-dependent sulfonamide ionization affecting binding ).
  • Orthogonal validation : Use isothermal titration calorimetry (ITC) to compare binding affinities under varying buffer conditions .
  • Metabolic stability : Assess compound degradation in cellular lysates via LC-MS to identify metabolites interfering with activity .

Q. What computational strategies predict regioselectivity in pyridazinone functionalization?

  • DFT calculations : Optimize transition states for alkylation at the N1 vs. N2 positions of pyridazinone (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase) to prioritize synthetic routes favoring bioactive conformers .

Methodological Guidance

Q. How to design stability studies for this compound under physiological conditions?

  • Buffer compatibility : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis exposure (320–400 nm) .

Q. What strategies mitigate challenges in purifying the final product?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification, followed by recrystallization from ethanol/water .
  • HPLC prep-scale : Apply a C18 column with acetonitrile/water (55:45) for high-purity (>98%) isolation .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Polymorphism : Differential crystal packing (e.g., amorphous vs. crystalline forms) alters solubility. Characterize via X-ray diffraction (XRD) .
  • Buffer additives : Presence of co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) can inflate apparent solubility. Standardize protocols using USP methods .

Theoretical Frameworks

Q. How to link this compound’s bioactivity to broader pharmacological hypotheses?

  • Target engagement : Map its sulfonamide group to known enzyme binding pockets (e.g., carbonic anhydrase, tyrosine kinases) using pharmacophore models .
  • Structure-activity relationships (SAR) : Systematically modify the 4-methoxyphenyl and propyl linker groups to test hydrophobicity vs. potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

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